molecular formula C15H19NO4 B1375513 1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid CAS No. 1551609-92-7

1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Cat. No. B1375513
M. Wt: 277.31 g/mol
InChI Key: PJZVXXYXWXMRSS-UHFFFAOYSA-N
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Description

“1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1551609-92-7 . It has a molecular weight of 277.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO4/c17-13(18)15(8-4-5-9-15)11-16-14(19)20-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,19)(H,17,18) . This indicates that the compound contains 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid and its derivatives have been explored for their potential in synthesizing new compounds with anticonvulsant activity. For instance, Arustamyan et al. (2019) studied the synthesis of amino amides and amino esters based on this compound, focusing on their potential anticonvulsant properties (Arustamyan et al., 2019).

Enzymatic Inhibition Properties

This compound has been identified as a competitive inhibitor in the synthesis of S-adenosyl-L-methionine, crucial for various biochemical processes. Coulter et al. (1974) discussed how the structural and conformational analogues of this compound, particularly 1-aminocyclopentane-1-carboxylic acid, inhibit the enzymatic synthesis of S-adenosyl-L-methionine in different organisms, including yeast, E. coli, and rat liver (Coulter et al., 1974).

Antitumor Mechanisms

The compound has also been associated with antitumor activities. Berlinguet et al. (1962) reported that 1-amino-cyclopentane carboxylic acid, a related compound, inhibits the growth of various types of rat carcinomas, although the exact mechanism of action was not fully understood at the time (Berlinguet et al., 1962).

RNA Methylation Inhibition

It's used as a potent inhibitor of RNA methylation in specific cellular contexts. Dimock and Stoltzfus (1979) found that cycloleucine, a derivative, significantly inhibits internal N-6-methyladenosine and 5'-terminal cap 2'-O-ribose methylations of poly(A)+ RNA (Dimock & Stoltzfus, 1979).

Folate Metabolism Inhibition

Piper et al. (1982) explored derivatives of this compound in the context of inhibiting folate metabolism, critical in understanding and potentially treating certain types of cancer (Piper et al., 1982).

Conformational Studies

Casanovas et al. (2008) used derivatives of this compound to study conformational preferences, which is significant in the development of novel pharmaceuticals (Casanovas et al., 2008).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(phenylmethoxycarbonylaminomethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-13(18)15(8-4-5-9-15)11-16-14(19)20-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZVXXYXWXMRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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